Thienamycin

Catalog No.
S588110
CAS No.
59995-64-1
M.F
C11H16N2O4S
M. Wt
272.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thienamycin

CAS Number

59995-64-1

Product Name

Thienamycin

IUPAC Name

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1

InChI Key

WKDDRNSBRWANNC-ATRFCDNQSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O

Synonyms

(5R,6S)-3-[(2-Aminoethyl)thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid; [5R-[5α,6α(R*)]]-3-[(2-Aminoethyl)thio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid; (+)-Thienamycin

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O

Thienamycin is a novel β-lactam antibiotic first discovered in the culture broths of Streptomyces cattleya in 1979. It has the molecular formula C₁₁H₁₆N₂O₄S and a molecular weight of 272.18 g/mol. Thienamycin is characterized by its zwitterionic nature and exhibits a distinctive ultraviolet absorption maximum at 297 nm . This compound is notable for its unique β-lactam structure, which is particularly sensitive to hydrolysis at pH levels above 8 and reacts with nucleophiles such as hydroxylamine and cysteine, leading to accelerated inactivation at high concentrations .

  • Like other β-lactam antibiotics, thienamycin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [].
  • PBPs are enzymes essential for the formation of the bacterial cell wall, a rigid structure that provides bacteria with shape and protection [].
  • Binding of thienamycin to PBPs disrupts cell wall synthesis, leading to bacterial cell death [].
  • Although limited data exists on thienamycin's specific toxicity, it belongs to the carbapenem class, some members of which can cause serious side effects, including seizures [].
  • Due to its instability, large-scale clinical trials haven't been conducted, making detailed safety information unavailable.

Discovery and Pioneering Role in Carbapenem Development:

  • Thienamycin was discovered in the 1970s from the soil bacterium Streptomyces cattleya and represented the first member of the carbapenem class of antibiotics PubMed: .
  • This discovery opened a new avenue for research on beta-lactam antibiotics with improved properties compared to existing classes like penicillins and cephalosporins.

Understanding Antibacterial Mechanisms:

  • Research on thienamycin has provided insights into the mechanisms of action of carbapenems.
  • Similar to other beta-lactam antibiotics, thienamycin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), essential enzymes for building the bacterial cell wall PubMed: .
  • Studying thienamycin's interaction with PBPs has helped researchers develop more targeted and effective antibiotics.

Research on Antibiotic Resistance:

  • Understanding the limitations of thienamycin, particularly its chemical instability, has played a role in the development of more stable carbapenems, such as imipenem, the N-formimidoyl derivative of thienamycin PubMed: .
  • However, the emergence of carbapenem-resistant bacteria is a growing concern. Research on thienamycin and its biosynthetic pathway is contributing to the development of strategies to combat this resistance Nature Journal: .

Exploring Biosynthesis and Engineering:

  • The thienamycin biosynthetic pathway encoded by the thn gene cluster in Streptomyces cattleya is a subject of ongoing research PMC: .
  • Understanding this pathway can offer insights into the production of new antibiotics and potentially lead to the development of improved carbapenems with enhanced stability or broader antibacterial activity.
Typical of β-lactam antibiotics. Its β-lactam ring is prone to hydrolysis, especially under alkaline conditions, which can lead to the formation of inactive products. Additionally, thienamycin can react with nucleophiles, resulting in the opening of the β-lactam ring. This sensitivity makes it crucial to consider pH and nucleophilic presence when formulating thienamycin for therapeutic use .

Thienamycin exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, ultimately leading to cell lysis and death. Thienamycin has shown effectiveness against pathogens resistant to other antibiotics, making it a valuable candidate in combating antibiotic resistance .

The synthesis of thienamycin has been explored through various methods:

  • Natural Extraction: Initially isolated from Streptomyces cattleya, thienamycin was purified using ion-exchange chromatography and gel filtration techniques .
  • Chemical Synthesis: Recent studies have reported novel synthetic pathways, including Cu(I)-mediated Kinugasa cycloaddition reactions involving terminal acetylenes derived from d-lactic acid and cyclic nitrones obtained from 2-deoxy-D-ribose. This method allows for stereocontrol in forming the carbapenem structure essential for thienamycin's activity .

Thienamycin's primary application is as an antibiotic in clinical settings, particularly for treating infections caused by multidrug-resistant bacteria. Its unique properties make it suitable for use in combination therapies to enhance efficacy against resistant strains. Additionally, thienamycin serves as a valuable research tool for studying β-lactam antibiotics and their mechanisms of action .

Studies on thienamycin interactions have shown that it can form complexes with various biological molecules, impacting its efficacy and stability. For instance, interactions with nucleophiles can lead to rapid degradation of the antibiotic, necessitating careful formulation strategies to maintain its activity during storage and administration . Furthermore, thienamycin's interaction with penicillin-binding proteins has been extensively studied to understand its mechanism of action better.

Thienamycin belongs to a class of antibiotics known as carbapenems, which are characterized by their β-lactam structure. Here are some similar compounds along with a comparison highlighting thienamycin's uniqueness:

CompoundStructure TypeSpectrum of ActivityUnique Features
ImipenemCarbapenemBroad-spectrumStable against many β-lactamases
MeropenemCarbapenemBroad-spectrumLess sensitive to renal dehydropeptidase
ErtapenemCarbapenemBroad-spectrumOnce-daily dosing due to extended half-life
ThienamycinCarbapenemBroad-spectrumHighly sensitive to hydrolysis; zwitterionic

Thienamycin stands out due to its exceptional sensitivity to hydrolysis and its unique biosynthetic pathway derived from Streptomyces cattleya, distinguishing it from other carbapenems that may exhibit greater stability or different pharmacokinetic profiles .

Thienamycin was isolated from fermentation broths of Streptomyces cattleya NRRL 8057, a soil bacterium identified during a screen for peptidoglycan biosynthesis inhibitors. Initial purification faced challenges due to its chemical instability, particularly at high pH and in concentrated solutions. The zwitterionic structure (C$${11}$$H$${16}$$N$$2$$O$$4$$S, MW 272.32 g/mol) and distinctive UV absorption ($$\lambda_{\text{max}} = 297$$ nm) facilitated its characterization.

Historical Significance in Carbapenem Research

As the first carbapenem, thienamycin revolutionized β-lactam antibiotic development. Its discovery prompted the synthesis of derivatives like imipenem, which addressed stability issues while retaining broad-spectrum activity. Thienamycin’s resistance to β-lactamases and activity against multidrug-resistant pathogens underscored its clinical potential.

Classification within β-Lactam Antibiotics

Thienamycin belongs to the carbapenem subclass of β-lactams, characterized by:

  • A β-lactam ring fused to a five-membered carbapenem core.
  • Replacement of the sulfur atom in penicillins with a carbon atom (C1).
  • A trans-configuration hydroxyethyl side chain at C6.

Nomenclature and Systematic Designation

The IUPAC name is (5R,6S)-3-[(2-aminoethyl)thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Its zwitterionic nature at physiological pH enhances membrane permeability.

Molecular Composition and Characteristics

Molecular Formula (C11H16N2O4S)

Thienamycin possesses the empirical molecular formula C11H16N2O4S, as determined through high-resolution mass spectrometry analysis [1] [3]. This molecular composition consists of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom [1] [2]. The calculated elemental composition corresponding to this empirical formula is 48.52% carbon, 5.92% hydrogen, 10.29% nitrogen, 23.5% oxygen, and 11.77% sulfur [26]. The molecular structure represents a complex carbapenem antibiotic that belongs to the β-lactam family of compounds [1] [3].

Molecular Weight and Exact Mass Determination

The molecular weight of thienamycin has been established as 272.32 g/mol through computational analysis by PubChem [1] [3]. The exact monoisotopic mass has been determined to be 272.083078 Da using high-resolution mass spectrometry techniques [2]. Field-desorption mass spectrometry analysis confirms a molecular weight of 272 [26]. Energy dispersive analysis of X-rays emitted by the antibiotic under scanning electron microscope examination established a combining molecular weight of 290 ± 20 based on sulfur content, which serves as the sole element of atomic number greater than 9 found present in significant proportions [26].

ParameterValueMethod
Molecular Weight272.32 g/molComputational Analysis [1]
Exact Mass272.083078 DaHigh-Resolution MS [2]
Field-Desorption MS272Field-Desorption MS [26]
Combining MW (sulfur-based)290 ± 20Energy Dispersive X-ray Analysis [26]

Stereochemistry and Isomeric Forms

Thienamycin exhibits complex stereochemistry with three defined stereocenters in its molecular structure [2]. The compound exists as the (+)-thienamycin enantiomer, with the systematic name (5R,6S)-3-[(2-aminoethyl)sulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid [2]. The stereochemical configuration includes the (5R,6S) configuration at the bicyclic nucleus and the (1R) configuration at the hydroxyethyl side chain [2]. The molecule contains both natural and unnatural stereoisomers, with the biologically active form corresponding to the naturally occurring stereochemistry found in Streptomyces cattleya [6] [11].

Structural Features

Carbapenem Nucleus Configuration

The carbapenem nucleus of thienamycin consists of a distinctive bicyclic 4:5 fused ring system that differentiates it from other β-lactam antibiotics [13] [28]. The five-membered ring is a dihydropyrrole structure that is unsaturated and lacks the sulfur atom found in penicillins [29]. This pyrroline ring contains a carboxyl group at position 3 and exhibits the ability to tautomerize between the Δ2 and Δ1 forms, characterized by migration of the double bond from C2-C3 to C3-N [13]. The carbapenem nucleus configuration contributes significantly to the compound's broad-spectrum antibacterial activity and resistance to β-lactamase enzymes [3] [13].

β-Lactam Ring Geometry

The four-membered β-lactam ring in thienamycin exhibits distinctive geometric properties that are crucial for its biological activity [13] [15]. The β-lactam ring is fused to the five-membered pyrroline ring in an α-oriented configuration, creating a rigid bicyclic structure [29]. The ring geometry is characterized by significant ring strain, which contributes to the reactivity of the β-lactam carbonyl group [15]. Unlike conventional penicillins and cephalosporins, the β-lactam ring in thienamycin shows unusual sensitivity to hydrolysis above pH 8 and enhanced reactivity with nucleophiles such as hydroxylamine and cysteine [15].

Cysteaminyl Side Chain Structure

The cysteaminyl side chain of thienamycin originates from the stepwise truncation of coenzyme A rather than direct incorporation of cysteine as previously thought [10]. The side chain consists of a 2-aminoethylsulfanyl group attached at position 3 of the carbapenem nucleus [2] [10]. The biosynthetic pathway involves the incremental cleavage of coenzyme A by three specific enzymes (ThnR, ThnH, and ThnT) to produce 4-phosphopantetheine, pantetheine, and finally cysteamine [10]. This cysteaminyl substituent provides both increased chemical stability and enhanced potency compared to simpler carbapenem structures [10].

Hydroxyethyl Side Chain Stereochemistry

The hydroxyethyl side chain of thienamycin exhibits (1R) stereochemistry and represents a significant structural departure from conventional penicillins and cephalosporins [7] [11]. This side chain is formed through two consecutive methylation reactions catalyzed by the radical S-adenosylmethionine enzyme ThnK [11]. The first methylation occurs at the C6 position in the (R)-configuration, followed by a second methylation to form the complete ethyl side chain [11] [14]. The stereochemical orientation of this hydroxyethyl substituent contributes to the compound's resistance to β-lactamase degradation and its unique spectrum of antibacterial activity [7] [29].

Physical and Chemical Properties

Solubility Profile and Solution Behavior

Thienamycin exhibits zwitterionic properties that significantly influence its solubility characteristics [15]. The compound demonstrates enhanced water solubility due to its ionized species predominating at physiological pH [15]. The solubility profile is affected by the presence of both acidic carboxyl groups and basic amino groups within the molecular structure [15]. Solution behavior studies indicate that thienamycin maintains stability in aqueous solutions under controlled conditions but shows sensitivity to extreme pH values and elevated temperatures [12].

Stability Parameters and Degradation Kinetics

Thienamycin exhibits complex stability characteristics that vary significantly with environmental conditions [12] [28]. The compound shows remarkable instability in alkaline conditions, with rapid degradation occurring at pH 12.0 and temperatures of 32°C [12]. Stability studies demonstrate that the β-lactam ring is particularly susceptible to hydrolysis above pH 8 [15]. The degradation kinetics follow complex pathways involving multiple degradation products formation depending on stress factors including pH, temperature, drug concentration, and exposure time [28]. The bicyclic 4:5 fused ring system represents one of the primary structural features responsible for carbapenem instability [28].

ConditionStabilityDegradation Rate
pH < 8StableMinimal degradation [15]
pH > 8UnstableRapid hydrolysis [15]
Temperature 32°C, pH 12Highly unstableRapid bioactivity loss [12]
Physiological conditionsModerate stabilityTime-dependent degradation [12]

pH-Dependent Characteristics

Thienamycin demonstrates significant pH-dependent behavior due to its multiple ionizable groups [15]. The compound contains both acidic phenolic hydroxyl groups and basic aliphatic amino groups that undergo protonation and deprotonation reactions across different pH ranges [15]. At physiological pH, the ionized cationic form predominates, which accounts for the high water solubility of the compound [15]. The pH-dependent characteristics show that the compound maintains optimal stability within a narrow pH range, with significant degradation occurring under both strongly acidic and alkaline conditions [15] [12].

Zwitterionic Properties at Physiological pH

At physiological pH values, thienamycin exists predominantly as a zwitterionic species due to the simultaneous presence of positively charged amino groups and negatively charged carboxylate groups [15]. The zwitterionic nature contributes to the compound's distinctive physical and chemical properties, including enhanced water solubility and specific membrane permeability characteristics [15]. The amphoteric behavior results from the compound's ability to act as both a proton donor through its carboxylic acid group and a proton acceptor through its amino groups [15]. This zwitterionic character is essential for the compound's biological activity and pharmacokinetic properties [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about thienamycin through analysis of 1H, 13C, and 15N chemical shifts [17]. The NMR spectral data reveal characteristic chemical shift patterns corresponding to the carbapenem nucleus, β-lactam ring protons, and side chain substituents [17]. Multinuclear NMR techniques allow for precise determination of stereochemical configurations and conformational analysis of the molecule [17]. The spectroscopic data show distinct signals for the hydroxyethyl side chain protons and the cysteaminyl group, enabling complete structural assignment [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of thienamycin reveals characteristic fragmentation patterns that provide insight into the molecular structure and stability [18]. The fragmentation behavior shows preferential cleavage at specific bonds within the carbapenem nucleus and side chains [18]. Tandem mass spectrometry techniques demonstrate the formation of characteristic fragment ions corresponding to loss of functional groups and ring opening reactions [18]. The mass spectral data support the molecular weight determination and provide information about the compound's gas-phase chemistry and structural stability [18].

Infrared Spectroscopy Profile

The infrared spectrum of thienamycin exhibits characteristic absorption bands that correspond to specific functional groups within the molecule [26]. Key spectroscopic features include a sharp peak at 1765 cm⁻¹ corresponding to the β-lactam carbonyl stretch [26]. Broad absorption peaks are observed at 1650-1550 cm⁻¹, 2800-2500 cm⁻¹, and 3500-3100 cm⁻¹, representing various C=O, C-H, and O-H/N-H stretching vibrations respectively [26]. The infrared spectroscopic profile provides definitive identification of the carbapenem structure and confirms the presence of characteristic functional groups [26].

Ultraviolet-Visible Spectroscopic Properties

Thienamycin exhibits distinctive ultraviolet absorption characteristics with a maximum absorption (λmax) at 297 nm and an extinction coefficient (ε) of 7,900 M⁻¹cm⁻¹ [15]. The ultraviolet-visible spectrum provides important information about the electronic transitions within the conjugated π-system of the carbapenem nucleus [15]. Optical rotatory dispersion analysis reveals a single, positive Cotton effect with a peak at 311 nm and a trough at 242 nm, confirming the stereochemical configuration of the molecule [26]. The spectroscopic properties are essential for quantitative analysis and structural characterization of thienamycin in solution [15] [26].

Spectroscopic ParameterValueSignificance
UV λmax297 nmElectronic transition maximum [15]
Extinction coefficient7,900 M⁻¹cm⁻¹Quantitative analysis parameter [15]
Cotton effect peak311 nmPositive stereochemical indicator [26]
Cotton effect trough242 nmStereochemical confirmation [26]
IR β-lactam C=O1765 cm⁻¹Functional group identification [26]

Identification and Sequencing Analysis

Initial sequencing analysis revealed an approximately 25.4-kilobase region of the S. cattleya chromosome (EMBL accession number AJ421798) encoding 22 genes designated thnA through thnV [2] [3]. This cluster represents one of the largest antibiotic biosynthetic gene clusters characterized from actinomycetes, reflecting the complexity of thienamycin structure compared to simpler carbapenems. The high guanine-cytosine content typical of actinomycete DNA presented initial challenges for heterologous expression in Escherichia coli, requiring extensive codon optimization for functional studies [4] [5].

Comparative sequence analysis demonstrated that only two genes within the thienamycin cluster, thnE and thnM, show significant homology to genes in the simple carbapenem biosynthetic pathway. ThnE exhibits 31.5% sequence identity to CarB, while ThnM shows 23.7% sequence identity to CarA from the carbapenem-3-carboxylic acid pathway [4]. Notably absent from the thienamycin cluster is a homolog of CarC, the enzyme responsible for bridgehead stereochemistry control and carbapenam desaturation in simple carbapenem biosynthesis [4]. This absence suggested the existence of alternative enzymatic machinery for these crucial transformations in thienamycin biosynthesis.

Genetic Organization and Architecture

The thienamycin gene cluster exhibits a complex genetic organization reflecting the intricate biosynthetic requirements for producing this structurally sophisticated antibiotic. Mutational analysis and transcriptional studies have revealed that the physical boundaries of the functional thn cluster are more restricted than initially proposed, with genes thnR and thnT determined to be non-essential for thienamycin biosynthesis [2] [3].

The cluster architecture can be divided into several functional modules based on predicted protein functions and experimental evidence. The core biosynthetic genes include thnE and thnM, which are responsible for the initial formation of the carbapenam bicyclic nucleus [1] [4]. These are followed by genes encoding three cobalamin-dependent radical S-adenosylmethionine enzymes (thnK, thnL, and thnP), which are unique to complex carbapenem biosynthesis and represent the major distinguishing feature from simple carbapenem gene clusters [6] [7].

Two genes encoding 2-oxoglutarate-dependent dioxygenases, thnG and thnQ, are present within the cluster, both belonging to the same superfamily as CarC but showing divergent sequences [2] [3]. These enzymes are proposed to catalyze the conversion of carbapenam to carbapenem through desaturation and epimerization reactions, though their specific roles appear to be functionally differentiated [2].

Additional genes within the cluster encode enzymes involved in side chain biosynthesis and modification. The cysteaminyl side chain incorporation involves a complex pathway that has been subject to revision based on mutational studies. While initially proposed to involve stepwise truncation of coenzyme A by ThnR, ThnH, and ThnT [4] [5], subsequent mutational analysis revealed that thnR and thnT are not essential for thienamycin production [2] [3]. Instead, thnN and thnO, encoding proteins with amino acid adenylation and aldehyde dehydrogenase domains respectively, appear to be involved in cysteamine incorporation from cysteine [2] [8].

Regulatory Elements and Control Mechanisms

The regulation of thienamycin biosynthesis involves sophisticated control mechanisms that coordinate the expression of multiple genes within the cluster. The primary regulatory element is ThnI, a LysR-type transcriptional regulator that serves as a pathway-specific activator essential for thienamycin production [9] [10]. ThnI controls the expression of a subset of ten genes within the cluster, collectively termed the "ThnI regulon" [9] [11].

Transcriptional organization studies have revealed that the ThnI-regulated genes are organized into four distinct operons driven by separate promoter regions [11] [12]. The promoter P~Q~ drives monocistronic transcription of thnQ, while P~H~ controls monocistronic expression of thnH. The promoter P~P~ directs transcription of the pentacistronic operon thnPONML, and P~K~ controls the tricistronic operon thnKJI [11]. This organization allows for coordinated expression of functionally related genes while maintaining flexibility in regulation.

ThnI exhibits positive autoregulation of its own expression, creating a self-reinforcing regulatory circuit that ensures robust activation of the biosynthetic pathway [11] [10]. The LysR family regulators typically require small molecule effectors for optimal DNA binding and transcriptional activation, though the specific effector molecule for ThnI remains to be identified.

Genes not under ThnI control include thnE, thnG, thnR, and thnT, which are transcribed from independent promoters [2] [11]. Bioinformatics analysis has identified putative promoter sequences upstream of these genes, including P~G~ for thnG, P~E~ for thnE, and P~V~ for thnV [2]. The independent regulation of thnE is particularly significant as this gene encodes the first enzyme in the pathway, suggesting that basal levels of the initial biosynthetic enzyme are maintained regardless of ThnI activity.

A second regulatory gene, originally designated thnU, was discovered to regulate cephamycin C biosynthesis rather than thienamycin production [9] [10]. This gene has been renamed cphU (cephamycin U) and encodes a Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator [9]. CphU regulates the expression of non-linked cephamycin structural genes pcbAB and cmcI, demonstrating the complex regulatory networks that coordinate production of multiple antibiotics in S. cattleya [9] [10].

Biosynthetic Pathway Elucidation

Precursor Incorporation Studies

Early precursor incorporation studies provided fundamental insights into the metabolic origins of thienamycin structural components, establishing the foundation for understanding this complex biosynthetic pathway. Radioactive and stable isotope labeling experiments revealed that the primary metabolic sources of the thienamycin core parallel those of simple carbapenems, with glutamate serving as the precursor for the pyrrolidine ring and acetate providing the β-lactam carbons [13] [4].

The cysteaminyl side chain at the C2 position was initially thought to derive directly from cysteine incorporation, based on feeding studies showing greater than 70% incorporation of [^35^S]- and [U-^14^C]cysteine into thienamycin [13] [5]. However, subsequent enzymatic studies revealed a more complex pathway involving the stepwise truncation of coenzyme A through the sequential action of ThnR, ThnH, and ThnT [4] [5]. This finding superseded earlier proposals and demonstrated that CoA, rather than free cysteine, serves as the actual source of the cysteaminyl side chain.

Key Enzymes in Thienamycin Biosynthesis

ThnK and Methyltransferase Activity

ThnK represents the most thoroughly characterized enzyme in thienamycin biosynthesis and serves as a paradigm for understanding cobalamin-dependent radical S-adenosylmethionine enzymes in antibiotic biosynthesis [6] [7] [14]. This 484-amino acid protein (53.7 kDa) belongs to the radical SAM superfamily and contains both the characteristic CX~3~CX~2~C iron-sulfur cluster binding motif and an N-terminal cobalamin-binding domain [6] [7].

The enzyme catalyzes two consecutive methylations to form the C6-ethyl side chain of thienamycin from a carbapenam precursor bearing a C2-thioether substituent [6] [7]. This sequential methylation capability is unprecedented among characterized radical SAM enzymes and demonstrates the remarkable versatility of this enzyme family. ThnK exhibits strict substrate specificity, showing no activity with simple carbapenam substrates lacking the C2-thioether side chain, indicating that sulfur insertion must precede ethyl side chain formation.

Biochemical characterization revealed that ThnK contains approximately 7.4 ± 1.4 iron atoms and 3.7 ± 0.8 sulfide atoms per polypeptide, consistent with the presence of a [4Fe-4S] cluster with some additional iron [6] [7]. The enzyme requires both S-adenosylmethionine and cobalamin for activity, producing equimolar amounts of S-adenosylhomocysteine and 5'-deoxyadenosine as expected for radical SAM methylases.

The methylation mechanism involves initial hydrogen abstraction from the C6 position of the carbapenam substrate, followed by methyl transfer from a methylcobalamin intermediate [6] [7]. The resulting mono-methylated product serves as substrate for a second round of methylation, ultimately yielding the characteristic ethyl side chain. Stereochemical analysis confirmed that the first methylation occurs with R-configuration, matching the stereochemistry observed in thienamycin.

ThnM and β-Lactam Ring Formation

ThnM functions as the β-lactam synthetase in thienamycin biosynthesis, catalyzing the formation of the four-membered β-lactam ring that is essential for antibiotic activity [2] [1] [4]. This enzyme shows 23.7% sequence identity to CarA from simple carbapenem biosynthesis, indicating conservation of the β-lactam formation mechanism across carbapenem-producing organisms [4].

The enzyme operates as an ATP-dependent β-lactam synthetase, utilizing the carboxymethylproline product of ThnE as substrate to form the bicyclic carbapenam nucleus [1] [15] [4]. This mechanism differs fundamentally from penicillin and cephalosporin biosynthesis, where β-lactam ring formation occurs through oxidative cyclization by isopenicillin N synthase. The alternative β-lactam synthetase mechanism represents a key evolutionary adaptation that allows carbapenems to achieve their distinctive structural and biological properties.

Mutational analysis confirmed the essential role of ThnM in thienamycin biosynthesis, as thnM disruption mutants fail to produce any detectable thienamycin [2] [4]. The enzyme is regulated by ThnI as part of the coordinated expression of the biosynthetic pathway, ensuring that β-lactam formation occurs only when the complete biosynthetic machinery is activated [9] [11].

The substrate specificity of ThnM appears to be relatively strict, accepting the specific stereoisomer of carboxymethylproline produced by ThnE [15] [4]. This specificity ensures the proper stereochemical configuration of the resulting carbapenam, which is crucial for subsequent enzymatic transformations and ultimate antibiotic activity.

ThnL, ThnP and Side Chain Incorporation

ThnL and ThnP represent two of the three essential cobalamin-dependent radical S-adenosylmethionine enzymes in thienamycin biosynthesis, though their specific functions have remained enigmatic until recent biochemical investigations [6] [4] [16]. Both enzymes are essential for thienamycin production, as demonstrated by mutational analysis showing complete loss of antibiotic production in respective gene knockout strains [2] [3].

Recent breakthrough studies have revealed that ThnL catalyzes carbon-sulfur bond formation at the C2 position of carbapenam substrates, representing an unprecedented function for a cobalamin-dependent radical SAM enzyme [16]. This enzyme uses radical SAM chemistry to catalyze thioether bond formation between C2 of a carbapenam precursor and pantetheine, thereby connecting the initial bicyclic assembly common to all carbapenems with the side chain tailoring events unique to complex carbapenems [16].

ThnL exhibits the remarkable capability to catalyze reversible thiol/disulfide redox reactions on pantetheine substrates [16]. This dual functionality extends beyond carbon-carbon bond formation or rearrangement activities typically associated with radical SAM enzymes. The enzyme can utilize either pantetheine or its disulfide dimer as substrate, demonstrating metabolic flexibility that may be important for cellular regulation of the biosynthetic pathway.

The mechanism of ThnL-catalyzed C-S bond formation likely involves radical abstraction at the C2 position followed by coupling with a pantetheine-derived sulfur radical [16]. Alternative mechanisms involving electrophilic or nucleophilic attack have also been proposed based on the unique electron delocalization properties of the carbapenam substrate. Further mechanistic studies are needed to definitively establish the catalytic mechanism.

ThnP functions as an essential methyltransferase in the pathway, though its specific substrate and role remain to be fully elucidated [2] [3] [4]. Cross-feeding experiments indicate that ThnP acts later in the pathway than ThnL, suggesting it may be involved in modifications of the C2-thioether containing intermediates produced by ThnL. The enzyme shows sequence similarity to other radical SAM methyltransferases in the cluster, particularly ThnK and ThnL, indicating a common evolutionary origin.

Cysteaminyl Side Chain Biosynthesis (ThnT, ThnR, ThnH)

The biosynthesis of the cysteaminyl side chain at the C2 position of thienamycin has undergone significant revision based on mutational analysis and enzymatic studies [2] [3] [4] [5]. Initially proposed to involve the sequential truncation of coenzyme A by three enzymes (ThnR, ThnH, and ThnT), subsequent genetic analysis revealed a more complex picture with some of these enzymes being non-essential for thienamycin production.

ThnT, a 399-amino acid protein belonging to the DmpA/ornithine acetyltransferase superfamily of aminopeptidases, was initially characterized as a pantetheine-hydrolyzing enzyme capable of producing cysteamine from pantetheine substrates [4] [5]. The enzyme undergoes autocatalytic cleavage characteristic of N-terminal nucleophile hydrolases, producing active α and β subunits that remain associated in the functional enzyme complex [5].

However, mutational analysis revealed that thnT deletion mutants retain the ability to produce thienamycin at normal levels, indicating that this enzyme is not essential for the biosynthetic pathway [2] [3]. Instead, thnT mutants show defects in cephamycin C production, suggesting that ThnT functions in the biosynthesis of this co-produced antibiotic rather than in thienamycin formation [2] [3].

ThnR, a 240-amino acid Nudix hydrolase family member, was characterized as a CoA pyrophosphatase capable of cleaving coenzyme A to produce 4-phosphopantetheine and adenosine 3',5'-diphosphate [4] [5]. The enzyme contains the conserved Nudix box sequence and NuCoA motif characteristic of CoA-utilizing Nudix hydrolases, confirming its predicted function [5].

Similar to ThnT, mutational analysis demonstrated that thnR is not essential for thienamycin biosynthesis [2] [3]. The thnR disruption mutant shows normal thienamycin and cephamycin production levels, suggesting that this enzyme may function as a general "housekeeping" enzyme involved in CoA metabolism rather than specifically in antibiotic biosynthesis [2] [3].

ThnH, a member of the haloacid dehalogenase superfamily, was demonstrated to catalyze the hydrolysis of 4-phosphopantetheine to yield pantetheine and phosphate [4] [5]. The enzyme required extensive codon optimization for expression in E. coli due to poor codon usage, reflecting the challenge of working with actinomycete genes in heterologous systems [5].

The revised understanding of cysteaminyl side chain biosynthesis suggests involvement of ThnN and ThnO, which contain amino acid adenylation and aldehyde dehydrogenase domains respectively [2] [8]. These enzymes may catalyze the incorporation of cysteine-derived cysteamine through a pathway analogous to that proposed for other amino acid-derived side chains in antibiotic biosynthesis. Cross-feeding experiments support the involvement of these enzymes in early steps of cysteamine incorporation [2] [3].

Regulation of Thienamycin Biosynthesis

Role of ThnI as Transcriptional Activator

ThnI serves as the master regulator of thienamycin biosynthesis, functioning as a LysR-type transcriptional activator that is absolutely essential for antibiotic production [9] [11] [10]. This regulatory protein controls the expression of a subset of ten genes within the thn cluster, collectively designated as the "ThnI regulon," which includes all genes necessary for the core biosynthetic transformations leading to thienamycin assembly and export [9] [11].

The ThnI regulon encompasses the following genes: thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, and thnQ, along with thnI itself [9] [11] [10]. These genes encode the essential enzymes for β-lactam ring formation (ThnM), side chain incorporation and modification (ThnK, ThnL, ThnP), carbapenam to carbapenem conversion (ThnQ), and additional processing functions (ThnH, ThnJ) [9] [11]. The coordinated regulation of these genes ensures that the complete biosynthetic machinery is expressed simultaneously when thienamycin production is initiated.

ThnI exhibits positive autoregulation, creating a self-reinforcing regulatory circuit that amplifies its own expression once activated [11] [10]. This autoregulatory mechanism is common among LysR-type regulators and serves to establish robust "on" states for antibiotic production. The autoregulation occurs through ThnI binding to its own promoter region and enhancing transcription initiation, though the detailed molecular mechanism remains to be fully elucidated.

Deletion of thnI completely abolishes thienamycin production, confirming its essential regulatory role [9] [11] [10]. The thnI mutant behaves as a structural mutant blocked at the step following ThnE, consistent with its role in activating thnM transcription and subsequent biosynthetic genes [2]. This phenotype demonstrates that basal transcription of ThnI-dependent genes is insufficient to support detectable antibiotic production.

The transcriptional organization under ThnI control involves four distinct operons with separate promoter regions [11] [12]. This organization allows for differential expression levels of various genes while maintaining coordinated activation. The promoter regions P~K~, P~P~, P~H~, and P~Q~ drive expression of different subsets of the regulon, potentially allowing fine-tuned control of enzyme levels to optimize flux through the biosynthetic pathway.

Role of ThnU in Regulation

The gene originally designated thnU has been revealed to play no role in thienamycin biosynthesis regulation, but instead functions as a key regulator of cephamycin C production in S. cattleya [9] [10]. This gene has been renamed cphU (cephamycin U) to reflect its actual function and prevent confusion regarding its role in antibiotic regulation [9].

CphU belongs to the Streptomyces antibiotic regulatory protein (SARP) family of transcriptional activators, which are characterized by their role in activating expression of antibiotic biosynthetic genes [9] [10]. Unlike ThnI, which regulates linked genes within the thn cluster, CphU regulates the expression of non-linked cephamycin structural genes pcbAB and cmcI that are located elsewhere on the S. cattleya chromosome [9] [10].

Disruption of cphU specifically abolishes cephamycin C production while having no effect on thienamycin biosynthesis [9] [10]. This phenotype confirms that CphU functions exclusively in cephamycin regulation and demonstrates the independent regulation of these two antibiotic pathways despite their co-production in the same organism.

Interestingly, deletion of thnI has an upregulatory effect on pcbAB and cmcI transcription, resulting in increased cephamycin C biosynthesis in the thnI mutant [9] [10]. This cross-regulation suggests the existence of regulatory networks that coordinate the relative production levels of different antibiotics, possibly involving competition for shared metabolic resources or regulatory proteins.

The discovery of CphU function highlights the complexity of antibiotic regulation in organisms that produce multiple secondary metabolites [9] [10]. The presence of pathway-specific regulators for each antibiotic allows independent control of production while higher-level regulatory networks coordinate overall secondary metabolite production in response to environmental and physiological signals.

Environmental Factors Affecting Biosynthesis

Environmental factors play crucial roles in controlling thienamycin biosynthesis, though the specific molecular mechanisms linking environmental signals to regulatory responses remain incompletely understood. The dependence on vitamin B~12~ and cobalt(II) ions for optimal thienamycin production reflects the requirement for cobalamin-dependent radical S-adenosylmethionine enzymes in the biosynthetic pathway [13] [6].

Nutritional conditions significantly influence thienamycin production levels, with complex media components affecting both growth and antibiotic biosynthesis [17]. The use of R5A medium minus sucrose has been optimized for thienamycin production studies, though yields remain low (approximately 1 μg/mL) compared to other streptomycete antibiotics [2] [3]. This low production may reflect the metabolic burden of producing the complex enzyme machinery required for thienamycin biosynthesis.

Medium composition affects the balance between thienamycin and cephamycin C production, suggesting that metabolic flux and resource allocation influence the relative activity of these two biosynthetic pathways [2] [9]. The availability of specific amino acids, particularly those serving as precursors for side chain biosynthesis, may be limiting factors for optimal production.

Carbon source utilization appears to influence antibiotic production timing, with thienamycin biosynthesis typically occurring during late exponential to stationary phase when primary metabolic activity declines [17]. This timing is characteristic of secondary metabolite production in streptomycetes and reflects the integration of antibiotic biosynthesis with cellular physiology and nutrient availability.

The oxygen supply and aeration conditions may affect the activity of 2-oxoglutarate-dependent dioxygenases (ThnG and ThnQ) involved in the final oxidative transformations of the pathway [2] [3]. These enzymes require molecular oxygen as a cosubstrate, making their activity sensitive to dissolved oxygen levels in fermentation cultures.

Temperature optimization is important for both enzyme stability and activity, particularly for the cobalamin-dependent radical SAM enzymes that are intrinsically labile [6] [7]. The low temperature expression (18°C) used for ThnK purification reflects the general instability of these enzymes and suggests that temperature control may be important for optimizing in vivo pathway activity.

Comparative Analysis with Other β-Lactam Biosynthetic Pathways

Differences from Penicillin and Cephalosporin Biosynthesis

The biosynthetic pathway for thienamycin exhibits fundamental differences from the well-characterized penicillin and cephalosporin biosynthetic routes, reflecting the distinct evolutionary origins and structural features of these β-lactam antibiotic families [18] [19] [20]. These differences extend from the initial ring-forming reactions through the final tailoring modifications, resulting in antibiotics with markedly different biological properties and resistance profiles.

The most significant difference lies in the mechanism of β-lactam ring formation. Penicillin and cephalosporin biosynthesis employs isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) to form the β-lactam and thiazolidine rings simultaneously [18] [21] [19]. This enzyme belongs to the non-heme iron oxygenase family and requires molecular oxygen, 2-oxoglutarate, and ascorbate as cofactors [21] [19].

In contrast, thienamycin biosynthesis utilizes a β-lactam synthetase mechanism where ThnM catalyzes ATP-dependent cyclization of carboxymethylproline to form the β-lactam ring [1] [15] [4]. This fundamental difference reflects the alternative evolutionary pathway that led to carbapenem antibiotics and underlies their distinct structural and biological properties compared to penicillins and cephalosporins [18] [19].

The stereochemical configuration of the bicyclic nucleus differs significantly between these antibiotic families. Penicillins and cephalosporins possess a cis configuration of hydrogen atoms at the ring junction, while carbapenems including thienamycin have a trans configuration [19] [20]. This stereochemical difference is crucial for the enhanced β-lactamase resistance exhibited by carbapenems, as the trans configuration creates steric hindrance that impedes enzyme access to the β-lactam ring [19] [20].

Side chain biosynthesis pathways also differ markedly between these antibiotic families. Penicillins and cephalosporins typically incorporate various carboxylic acids as side chain precursors through acyl-CoA intermediates, with the specific side chain determining the biological properties of the resulting antibiotic [19] [22]. Thienamycin side chain biosynthesis involves complex pathways including cobalamin-dependent methylations for the C6-ethyl group and cysteamine incorporation at C2 through mechanisms involving either cysteine or coenzyme A derivatives [6] [4] [5].

The timing of side chain incorporation relative to ring modifications differs between pathways. In penicillin biosynthesis, side chain exchange can occur after isopenicillin N formation through acyltransferase activities [19]. Thienamycin biosynthesis appears to involve early side chain incorporation followed by subsequent ring modifications, as evidenced by the requirement for C2-thioether substituents for ThnK activity [6] [7].

Regulatory mechanisms show both similarities and differences across these pathways. All three antibiotic families employ pathway-specific transcriptional regulators (ThnI for thienamycin, similar regulators for penicillins and cephalosporins), but the integration with global regulatory networks varies [9] [19]. The co-production of thienamycin and cephamycin C in S. cattleya represents a unique situation where multiple β-lactam pathways are active in the same organism under independent regulatory control [9] [10].

Relationship to Simpler Carbapenem Biosynthetic Routes

The comparison between thienamycin biosynthesis and the simpler carbapenem-3-carboxylic acid pathway reveals both shared foundations and dramatic divergence points that illustrate the evolutionary elaboration of carbapenem structural complexity [4] [19] [23]. The simple carbapenem pathway, exemplified by the car gene cluster from Pectobacterium carotovorum, provides a minimal framework for carbapenem biosynthesis that has been extensively modified in complex carbapenem producers [23] [24].

Both pathways share the initial two biosynthetic steps, demonstrating their common evolutionary origin [4] [19]. CarB and ThnE show 31.5% sequence identity and catalyze analogous pyrrolidine ring formation reactions, while CarA and ThnM (23.7% identity) both function as β-lactam synthetases [4]. This conservation reflects the fundamental chemical requirements for carbapenem nucleus formation and suggests that these enzymatic activities were present in the ancestral carbapenem biosynthetic pathway.

The critical divergence point occurs after carbapenam formation, where the pathways employ entirely different strategies for achieving the final carbapenem structure [4] [19]. Simple carbapenem biosynthesis uses CarC, a single 2-oxoglutarate-dependent dioxygenase that catalyzes both C5-epimerization and C2-C3 desaturation to convert carbapenam-3-carboxylic acid to the final product [1] [19] [23]. This represents an elegant, minimal solution for carbapenem formation.

Thienamycin biosynthesis lacks a CarC homolog and instead employs a complex array of enzymes to achieve similar ring modifications while simultaneously incorporating elaborate side chains [4] [19]. The pathway utilizes two 2-oxoglutarate-dependent dioxygenases (ThnG and ThnQ) that appear to have divergent functions, along with three cobalamin-dependent radical S-adenosylmethionine enzymes (ThnK, ThnL, ThnP) that are completely absent from simple carbapenem clusters [6] [4] [7].

Gene cluster architecture reflects these functional differences, with the simple carbapenem cluster containing only nine genes (five structural, two resistance, one regulatory, one unknown) compared to the 22 genes originally proposed for the thienamycin cluster [4] [23] [24]. The streamlined organization of simple carbapenem clusters contrasts with the modular complexity of thienamycin biosynthesis, where different functional modules handle nucleus formation, side chain incorporation, and final modifications.

The resistance mechanisms also differ between pathways. Simple carbapenem clusters encode CarF and CarG proteins for β-lactam resistance, while thienamycin clusters contain ThnS, a metallo-β-lactamase that appears specialized for imipenem hydrolysis [25] [23]. This difference reflects the distinct spectrum of β-lactam structures produced by each pathway and their specific resistance requirements.

Regulatory organization shows both similarities and elaborations in complex carbapenems. Simple carbapenem clusters employ CarR, a LuxR-type regulator responsive to quorum sensing signals, for coordinated gene expression [23] [24]. Thienamycin biosynthesis uses ThnI, a LysR-type regulator that provides more sophisticated control through multiple operons and autoregulation, reflecting the greater complexity of the biosynthetic pathway [9] [11] [10].

The metabolic burden and biosynthetic efficiency differ markedly between these pathways. Simple carbapenems can be produced at commercially viable levels through fermentation, while thienamycin yields remain low despite extensive optimization efforts [2] [19]. This difference reflects both the metabolic cost of producing complex enzymatic machinery and the intrinsic challenges of coordinating multiple biosynthetic modules.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-3

Appearance

Solid

UNII

WMW5I5964P

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

65750-57-4

Wikipedia

Thienamycin

Dates

Last modified: 08-15-2023

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